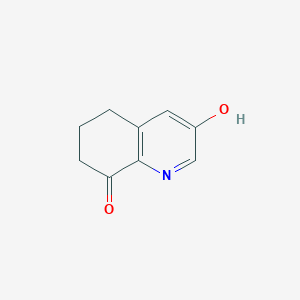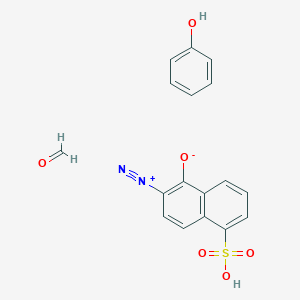
(+-)-17-Phenethylmorphinan hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-17-Phenethylmorphinan hydrobromide is a chemical compound belonging to the morphinan class. It is a derivative of morphine and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenethyl group attached to the morphinan structure, which influences its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-17-Phenethylmorphinan hydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Morphinan Core: The initial step involves the synthesis of the morphinan core structure through a series of chemical reactions, including cyclization and reduction processes.
Introduction of the Phenethyl Group: The phenethyl group is introduced to the morphinan core via a substitution reaction, often using phenethyl bromide as the reagent.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base of the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of (±)-17-Phenethylmorphinan hydrobromide follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-17-Phenethylmorphinan hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols.
Substitution: The phenethyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-17-Phenethylmorphinan hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various morphinan derivatives.
Biology: Studied for its interactions with biological receptors and its potential as a pharmacological agent.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new chemical entities and pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of (±)-17-Phenethylmorphinan hydrobromide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the modulation of pain signals and the release of neurotransmitters. This interaction results in analgesic effects and potential therapeutic benefits in pain management.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: A well-known opioid analgesic with a similar core structure but lacking the phenethyl group.
Codeine: Another opioid analgesic with a similar structure but different functional groups.
Dextromethorphan: A morphinan derivative used as a cough suppressant.
Uniqueness
(±)-17-Phenethylmorphinan hydrobromide is unique due to the presence of the phenethyl group, which enhances its binding affinity to opioid receptors and potentially increases its analgesic potency compared to other morphinan derivatives.
Eigenschaften
CAS-Nummer |
63868-42-8 |
|---|---|
Molekularformel |
C24H30BrNO |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(1R,9R,10R)-17-(2-phenylethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrobromide |
InChI |
InChI=1S/C24H29NO.BrH/c26-20-10-9-19-16-23-21-8-4-5-12-24(21,22(19)17-20)13-15-25(23)14-11-18-6-2-1-3-7-18;/h1-3,6-7,9-10,17,21,23,26H,4-5,8,11-16H2;1H/t21-,23+,24+;/m0./s1 |
InChI-Schlüssel |
VKBPZWOOYLNYSW-YGICXTQQSA-N |
Isomerische SMILES |
C1CC[C@@]23CCN([C@@H]([C@@H]2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Kanonische SMILES |
C1CCC23CCN(C(C2C1)CC4=C3C=C(C=C4)O)CCC5=CC=CC=C5.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-(Trifluoromethyl)-N-{4-[4-(trifluoromethyl)phenoxy]benzoyl}-L-tyrosine](/img/structure/B14171137.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone](/img/structure/B14171147.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
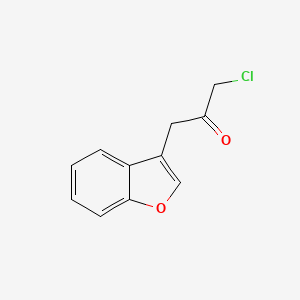
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(4-morpholinyl)-](/img/structure/B14171166.png)
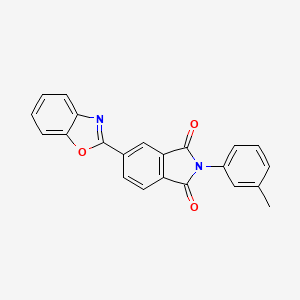
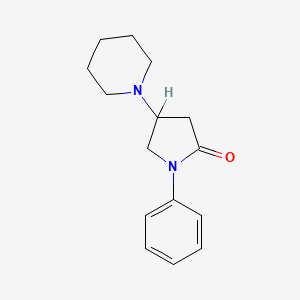

![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
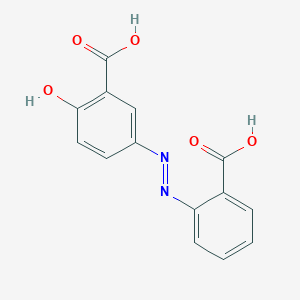
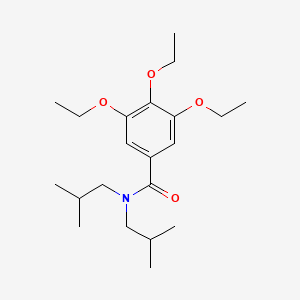
![2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene](/img/structure/B14171204.png)
